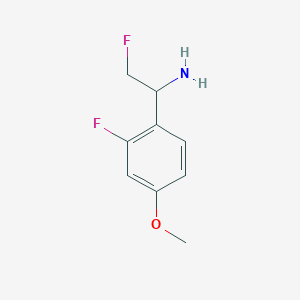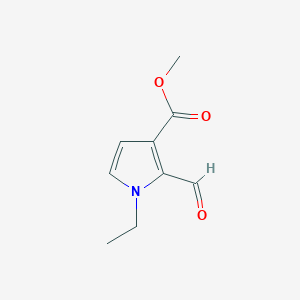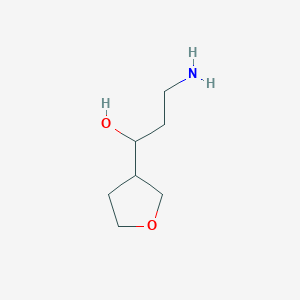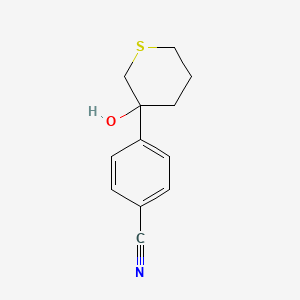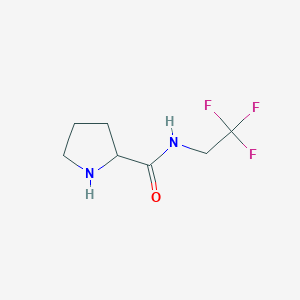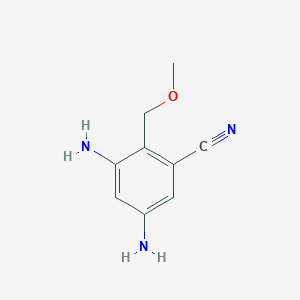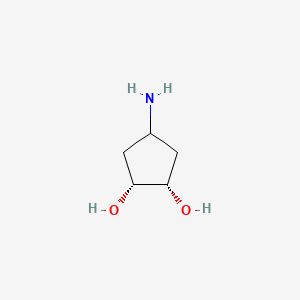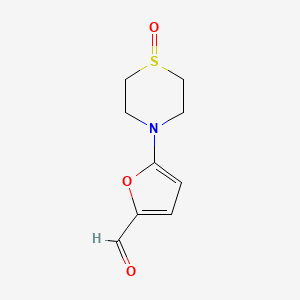
5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde is a unique chemical compound with a molecular formula of C9H11NO3S and a molecular weight of 213.26 g/mol . This compound is a furan derivative and is known for its high purity, making it valuable for advanced research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde involves the reaction of thiomorpholine with furan-2-carbaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde include:
- 1H-Indole-3-carbaldehyde
- 5-Bromo-1H-indole-3-carbaldehyde
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid .
Uniqueness
What sets this compound apart from similar compounds is its unique molecular structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
5-(1-oxo-1,4-thiazinan-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3S/c11-7-8-1-2-9(13-8)10-3-5-14(12)6-4-10/h1-2,7H,3-6H2 |
InChI Key |
PQVOTEIXEBVZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
